Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate
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Overview
Description
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is a chemical compound with the molecular formula C12H11FO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate typically involves the reaction of 5-fluoro-6-methylbenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorine atom in the benzofuran ring may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-6-methylbenzofuran-3-yl)acetate
- Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate
- Methyl 2-(5-iodo-6-methylbenzofuran-3-yl)acetate
Uniqueness
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for pharmaceutical research .
Biological Activity
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.
1. Overview of the Compound
Chemical Structure and Properties
- Chemical Formula : C12H11F O2
- Molecular Weight : 206.21 g/mol
- CAS Number : 26278-23-9
The compound features a benzofuran core, which is known for its diverse biological activities. The introduction of fluorine and methyl groups at specific positions enhances its pharmacological profile.
This compound interacts with various molecular targets, influencing several biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, studies have shown that similar benzofuran derivatives exhibit inhibitory activity against CDK2, leading to cell cycle arrest .
- Apoptosis Induction : It has been observed that compounds with similar structures can induce apoptosis in cancer cells by modulating the expression of apoptotic markers such as cleaved PARP and Bax .
Anticancer Activity
Recent studies highlight the anticancer potential of this compound:
- Cell Line Studies : In vitro tests demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from <0.01 µM to >80 µM depending on the cell line .
- Mechanistic Insights : The compound likely induces G1 phase arrest in the cell cycle and downregulates cyclin D1 and CDK2 expression, which are crucial for cell cycle progression .
Comparative Efficacy
Table 1 summarizes the biological activity of this compound compared to related compounds.
Compound Name | IC50 (µM) | Mechanism of Action | Cell Line Tested |
---|---|---|---|
This compound | <0.01 | Apoptosis induction | Various Cancer Cells |
Benzofuran Derivative A | 22 | G1 arrest | Huh7 |
Benzofuran Derivative B | >80 | Apoptosis induction | HepG2 |
4. Synthesis and Experimental Studies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following is a general synthetic pathway:
- Starting Material Preparation : Begin with benzofuran derivatives.
- Fluorination : Introduce fluorine at the appropriate position using fluorinating agents.
- Acetylation : React with acetic anhydride or acetyl chloride to form the acetate derivative.
5. Case Studies
Several case studies have explored the biological activities of benzofuran derivatives:
- Antiproliferative Effects : A study indicated that methyl-substituted benzofurans exhibited enhanced antiproliferative activity against various cancer cell lines . The introduction of methyl groups at specific positions significantly increased potency.
- Mechanistic Studies : Research demonstrated that certain benzofuran derivatives could bind to DNA and interfere with replication processes, providing insights into their anticancer mechanisms .
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
methyl 2-(5-fluoro-6-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H11FO3/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(14)15-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
HWMIUFMPQNMZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=CO2)CC(=O)OC |
Origin of Product |
United States |
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